molecular formula C17H18N6O B2439769 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 2320686-40-4

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No. B2439769
CAS RN: 2320686-40-4
M. Wt: 322.372
InChI Key: DYBJQGNGAMKNLQ-UHFFFAOYSA-N
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Description

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H18N6O and its molecular weight is 322.372. The purity is usually 95%.
BenchChem offers high-quality (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles have garnered significant attention in drug discovery due to their unique properties. These include high chemical stability, aromatic character, and hydrogen bonding ability. Several medicinal compounds containing a 1,2,3-triazole core are available in the market. For instance:

Organic Synthesis

1,2,3-Triazoles serve as versatile building blocks in organic synthesis. Researchers have developed various synthetic methodologies for their preparation, including:

Materials Science

Researchers explore 1,2,3-triazoles for designing functional materials. These include luminescent materials, sensors, and catalysts.

properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-13-16(7-19-23(13)15-5-3-2-4-6-15)17(24)21-8-14(9-21)10-22-12-18-11-20-22/h2-7,11-12,14H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBJQGNGAMKNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

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